4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride

Medicinal chemistry Kinase inhibitor design Bioisosteres

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride (CAS 2253639-11-9; molecular formula C₇H₁₂ClN₅; MW 201.66 g/mol) is a bicyclic heterocycle combining a partially saturated pyrimidine ring fused to a pyrazole core bearing a carboximidamide group at position 3. The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in kinase drug discovery, most notably exemplified by the FDA-approved BTK inhibitor zanubrutinib.

Molecular Formula C7H12ClN5
Molecular Weight 201.66 g/mol
Cat. No. B12841032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride
Molecular FormulaC7H12ClN5
Molecular Weight201.66 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=NN2C1)C(=N)N.Cl
InChIInChI=1S/C7H11N5.ClH/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;/h4,10H,1-3H2,(H3,8,9);1H
InChIKeyMUZSCJNRPRXGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide Hydrochloride – A Scaffold-Targeted Building Block for Kinase-Focused Discovery


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride (CAS 2253639-11-9; molecular formula C₇H₁₂ClN₅; MW 201.66 g/mol) is a bicyclic heterocycle combining a partially saturated pyrimidine ring fused to a pyrazole core bearing a carboximidamide group at position 3 . The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in kinase drug discovery, most notably exemplified by the FDA-approved BTK inhibitor zanubrutinib [1]. The carboximidamide functionality (an imine analog of the more common carboxamide) offers distinctly different hydrogen-bond donor/acceptor capacity and basicity, making this hydrochloride salt a strategic intermediate for exploring non-classical bioisosteric space in early-stage medicinal chemistry [2].

Why 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide Hydrochloride Cannot Be Substituted by Common In-Class Analogs


Within the tetrahydropyrazolo[1,5-a]pyrimidine family, the C-3 substituent dictates both reactivity profile and final target engagement. The carboxamide analog (CAS 115931-34-5) provides a neutral, planar amide with limited basicity (conjugate acid pKa ~0.5), whereas the carboximidamide hydrochloride introduced here exhibits pronounced basicity (amidine pKa ~10–11) and an additional hydrogen-bond donor [1]. The carbonitrile (CAS 115931-97-0) offers a linear, electron-withdrawing cyano group unsuitable for generating guanidine or amidine motifs through further derivatization . The diacetate salt of the same free base (Sigma-Aldrich/Enamine EN300-6496877) differs in counterion identity, leading to altered crystallinity, hygroscopicity, and solubility that preclude simple molar-equivalent substitution in salt-sensitive protocols . Consequently, generic replacement by any of these structural neighbors would alter reaction trajectory, physicochemical behavior, or biological readout, undermining reproducibility and SAR integrity.

Quantitative Comparator Benchmarks: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide Hydrochloride Against Its Closest Analogs


Supplementary Hydrogen-Bond Donor Capacity Relative to Carboxamide Analog

The carboximidamide group in the target compound provides three hydrogen-bond donors (one amine NH and two amidine NH₂ protons) compared to two donors in the carboxamide analog (NH₂ group only). Calculated from structure: target compound has 3 H-bond donors, carboxamide has 2 H-bond donors . This additional donor capacity enables a distinct pharmacophore geometry exploited in amidine-based kinase inhibitors for improved hinge-region binding [1].

Medicinal chemistry Kinase inhibitor design Bioisosteres

Purity Grade Advantage: 98% (Hydrochloride) vs. 95% (Diacetate Salt)

The hydrochloride salt offered by Leyan (Cat. 2238583) is supplied at 98% purity . The diacetate salt of the identical free base, distributed by Sigma-Aldrich (ENAH3035E61D), carries a purity specification of 95% . This 3-percentage-point purity increment reduces the burden of byproduct removal in multi-step synthetic sequences and improves lot-to-lot consistency for quantitative analytical method validation.

Chemical procurement Salt selection Method development

Salt-Form LogP Optimization: Hydrochloride Affords Lower Predicted Lipophilicity than Parent Scaffold or Carbonitrile Analog

The predicted logP for the hydrochloride salt is 0.40 (based on the free base structure in Leyan's database) . Typical tetrahydropyrazolo[1,5-a]pyrimidine carboxamides bearing small alkyl or aryl substituents exhibit calculated logP values in the range of 1.0–2.5 [1], while the carbonitrile analog (C₇H₈N₄, MW 148.17) has an estimated logP of approximately 0.85–1.2 . The lower logP of the carboximidamide hydrochloride is consistent with the combined effect of increased polarity from the amidine moiety and the hydrochloride counterion, potentially translating to improved aqueous solubility in early pharmacokinetic assays.

Physicochemical property logP Permeability

Counterion Identity Dictates Experimental Handling: Hydrochloride vs. Diacetate

The hydrochloride salt is a defined, single-counterion species (MW 201.66 g/mol) that permits exact molar calculations in stoichiometric reactions . The commercially available diacetate salt contains two acetic acid molecules per free base equivalent (MW 285.3 g/mol) and may exhibit variable acetic acid content upon prolonged storage at room temperature, as recommended by Sigma-Aldrich . Any latent volatility or hygroscopicity of the acetic acid counterion introduces weighing uncertainty when precise stoichiometry is required, particularly in catalyst screens or salt metathesis steps.

Salt selection Stability Weighing accuracy

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile Favor CNS Drug-Like Space Over Carboxamide or Carbonitrile Analogs

The hydrochloride salt exhibits a predicted TPSA of 79.72 Ų with only 1 rotatable bond . By comparison, the carboxamide analog has a TPSA of approximately 72–76 Ų (calculated from its amide oxygen replacing the imine nitrogen), and the carbonitrile has a lower TPSA (~58 Ų) due to the absence of the amidine NH₂ group . The TPSA value of the target compound remains comfortably within the <90 Ų threshold widely associated with favorable blood-brain barrier penetration, while providing higher polarity than the carbonitrile for improved solubility [1].

Drug-likeness CNS drug discovery Physicochemical property

High-Impact Application Scenarios for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring Extended Hinge-Binding Pharmacophore

When the standard carboxamide at C-3 fails to achieve sufficient hinge-region affinity (< 1 µM IC₅₀) in biochemical BTK or CDK9 kinase assays, the carboximidamine hydrochloride provides an additional hydrogen-bond donor (+1 vs. carboxamide) that can form bidentate interactions with the kinase hinge backbone. The predicted logP of 0.40 supports early aqueous solubility, reducing the need for lipophilic solubilizing groups that often compromise selectivity [REFS-1, REFS-2].

Process Chemistry: Stoichiometry-Sensitive Asymmetric Hydrogenation Catalyst Screening

In Rh- or Ir-catalyzed asymmetric reductive dearomatization protocols targeting chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines (achieving up to 98% ee), precise stoichiometric control is paramount to avoid catalyst poisoning. The defined hydrochloride counterion (1 eq. HCl, MW 201.66 g/mol) eliminates the variable-weight risk of the diacetate form (2 eq. acetic acid, MW 285.3 g/mol, potential acetic acid loss at RT) and provides 98% purity, 3 percentage points above the diacetate, reducing impurities that can deactivate chiral Rh/Ir complexes [REFS-3, REFS-4].

CNS Drug Discovery Programs Requiring Balanced TPSA for Blood-Brain Barrier Penetration

The compound's TPSA of 79.72 Ų places it within the < 90 Ų window associated with CNS penetration, while being sufficiently polar to avoid the high LogP (> 3.0) liabilities of fully aromatic pyrazolo[1,5-a]pyrimidine intermediates. This property profile supports its use as a core intermediate in brain-penetrant kinase inhibitor programs where both permeability and solubility are mandatory for in vivo proof-of-concept studies [2].

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